methyl 3-[(9-ethyl-9H-carbazol-3-yl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(9-ethyl-9H-carbazol-3-yl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a combination of carbazole, benzothiophene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(9-ethyl-9H-carbazol-3-yl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps:
Formation of 9-ethyl-9H-carbazol-3-amine: This intermediate is synthesized by reducing 3-nitro-9-ethylcarbazole using sodium sulfide.
Sulfonylation: The 9-ethyl-9H-carbazol-3-amine is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.
Coupling with Benzothiophene: The sulfonamide intermediate is coupled with a benzothiophene derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(9-ethyl-9H-carbazol-3-yl)amino]sulfonyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide or carbazole groups, leading to different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiophene or carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 3-{[(9-ethyl-9H-carbazol-3-yl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 3-[(9-ethyl-9H-carbazol-3-yl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the carbazole and benzothiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-carbazole-3-carbaldehyde: This compound shares the carbazole core but lacks the sulfonamide and benzothiophene groups.
3-amino-9-ethylcarbazole: Similar to the intermediate used in the synthesis, this compound lacks the sulfonamide and benzothiophene groups.
Benzothiophene derivatives: Compounds with similar benzothiophene structures but different substituents.
Uniqueness
Methyl 3-{[(9-ethyl-9H-carbazol-3-yl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is unique due to its combination of carbazole, sulfonamide, and benzothiophene groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
methyl 3-[(9-ethylcarbazol-3-yl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-3-26-19-10-6-4-8-16(19)18-14-15(12-13-20(18)26)25-32(28,29)23-17-9-5-7-11-21(17)31-22(23)24(27)30-2/h4-14,25H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWMMBAJSLESPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(SC4=CC=CC=C43)C(=O)OC)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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